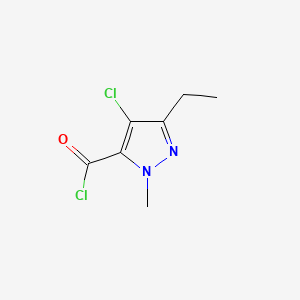
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol is a silane coupling agent. Silane coupling agents are compounds that contain both organic and inorganic groups, allowing them to bond with both organic polymers and inorganic materials. This particular compound is used to enhance the adhesion between organic and inorganic materials, making it valuable in various industrial applications.
Méthodes De Préparation
The synthesis of 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with 3-chloropropyltrimethoxysilane in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or another suitable organic solvent.
Temperature: Reflux conditions (approximately 110°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups can react with other silanol groups or with hydroxyl groups on inorganic surfaces to form strong siloxane bonds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include water, acids, and bases. Major products formed from these reactions include siloxane networks and modified surfaces with improved adhesion properties.
Applications De Recherche Scientifique
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers or reinforcements.
Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and other bioanalytical devices.
Medicine: Utilized in the development of drug delivery systems, where it can improve the compatibility and stability of drug formulations.
Industry: Applied in coatings, adhesives, and sealants to enhance the durability and performance of the final products.
Mécanisme D'action
The mechanism by which 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol exerts its effects involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The organic groups can interact with organic polymers, creating a bridge that enhances adhesion. The molecular targets include hydroxyl groups on inorganic surfaces and functional groups on organic polymers. The pathways involved include hydrolysis, condensation, and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol include:
3-Aminopropyltriethoxysilane: Another silane coupling agent with similar applications but different alkoxy groups.
3-Glycidoxypropyltrimethoxysilane: Contains an epoxy group, making it suitable for different types of surface modifications.
Vinyltrimethoxysilane: Used for applications requiring vinyl functionality.
The uniqueness of this compound lies in its dual functionality, with both amino and alkoxy groups, allowing it to participate in a wider range of reactions and applications compared to other silane coupling agents.
Propriétés
IUPAC Name |
1-(3-trimethoxysilylpropoxy)-3-(3-trimethoxysilylpropylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H37NO8Si2/c1-18-25(19-2,20-3)11-7-9-16-13-15(17)14-24-10-8-12-26(21-4,22-5)23-6/h15-17H,7-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWHRRXJSHTEBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCC(COCCC[Si](OC)(OC)OC)O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37NO8Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide (9CI)](/img/new.no-structure.jpg)




![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)
